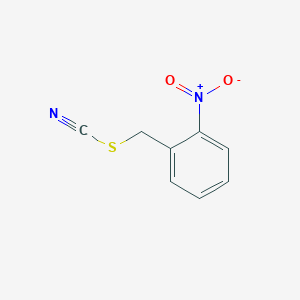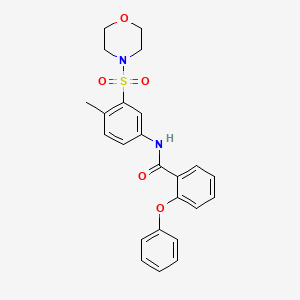
6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one
Descripción general
Descripción
6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a derivative of quinazolinone, a class of nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one can be represented by the InChI code 1S/C9H7ClN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 . Further analysis of the molecular structure can be performed using spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Quinazolinone derivatives, including 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one, can undergo various chemical reactions. These include reactions with the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one include a molecular weight of 194.62 . More detailed information about its physical and chemical properties, such as boiling point, melting point, and solubility, may be available in specific Material Safety Data Sheets (MSDS) or product catalogs .Aplicaciones Científicas De Investigación
Anticancer Properties and Apoptosis Induction
One study highlights the development of compounds related to quinazolinones, specifically focusing on their potent apoptosis-inducing capabilities. This research identified compounds as potential anticancer candidates, emphasizing their high efficacy in human breast and other cancer models due to excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Catalytic Systems for Synthesis
Research on the synthesis of quinazolinones has also been explored, with studies demonstrating efficient methods for producing 3,4-dihydroquinazolin-4-one derivatives using catalytic systems. These methods offer significant improvements in yield and efficiency for the synthesis of quinazolinone derivatives, important for further chemical and pharmacological studies (Kefayati et al., 2012).
Corrosion Inhibition
Another application area is corrosion inhibition, where quinazolinone derivatives have been evaluated for their effectiveness in protecting metals against corrosion. This is particularly relevant for industrial applications where material longevity and resistance to corrosive environments are critical. Studies have shown that specific quinazolinone compounds exhibit high inhibition efficiency, making them promising candidates for corrosion protection applications (Kadhim et al., 2017).
Molecular and Structural Analysis
Research also delves into the detailed analytical, molecular, and structural analysis of quinazolinone derivatives. Such studies are crucial for understanding the chemical properties, reactivity, and potential applications of these compounds in various fields, including pharmaceuticals and material science. For instance, the synthesis and characterization of novel quinazolinone derivatives provide insights into their photophysical properties and potential as corrosion inhibitors (Saha et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for research on 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one and other quinazolinone derivatives could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. This includes the development of novel antibiotics to treat resistant bacteria strains, as well as the investigation of their anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .
Propiedades
IUPAC Name |
6-chloro-8-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEXBJHCIVDMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287554 | |
| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
860193-28-8 | |
| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860193-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-8-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}piperidine-1-carboxylate](/img/structure/B1660870.png)








![N'-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-2-carboximidamide](/img/structure/B1660882.png)

